Barium Oxide: A Comprehensive Technical Guide to its Crystalline Structures and Lattice Parameters
Barium Oxide: A Comprehensive Technical Guide to its Crystalline Structures and Lattice Parameters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure and lattice parameters of barium oxide (BaO), a compound of significant interest in various scientific and industrial fields, including ceramics, glass manufacturing, and as a component in catalysts. This document summarizes key crystallographic data, details the experimental methodologies for its characterization, and presents a visual representation of its most common crystal structure.
Overview of Barium Oxide Crystal Structures
Barium oxide (BaO) is a white, hygroscopic compound that primarily adopts a cubic crystal structure under ambient conditions.[1][2][3] However, other polymorphic forms, including hexagonal and tetragonal structures, have been observed under specific conditions such as high pressure or when synthesized as nanoparticles.[4][5][6][7][8][9][10]
Cubic (Rock Salt) Structure
The most stable and common crystalline form of barium oxide is the cubic rock salt (NaCl) structure.[1][2][3][11][12] This structure is characterized by a face-centered cubic (FCC) lattice of barium ions with oxygen ions occupying the octahedral interstitial sites, and vice versa. Each ion is coordinated to six ions of the opposite charge, resulting in a (6,6)-coordination geometry. The space group for this cubic phase is Fm-3m.[12]
Hexagonal and Tetragonal Structures
Under high pressure, barium oxide can undergo a phase transition to other crystalline forms. A hexagonal phase with the space group P6₃/mmc has been reported.[4] Additionally, various studies on barium oxide nanoparticles have identified a tetragonal crystal structure.[5][6][7][8][9][10]
Tabulated Crystallographic Data
The following tables summarize the key lattice parameters for the different observed crystal structures of barium oxide.
Table 1: Crystallographic Data for Cubic Barium Oxide (Rock Salt Structure)
| Parameter | Value | Reference |
| Crystal System | Cubic | [1][2][3][12] |
| Space Group | Fm-3m | [12] |
| Lattice Parameter (a) | 5.58 Å | [12] |
| Ba-O Bond Length | 2.79 Å | [12] |
| Density | 5.86 g/cm³ | [12] |
Table 2: Crystallographic Data for Hexagonal Barium Oxide
| Parameter | Value | Reference |
| Crystal System | Hexagonal | [4] |
| Space Group | P6₃/mmc | [4] |
| Lattice Parameter (a) | 3.82 Å | [4] |
| Lattice Parameter (c) | 6.65 Å | [4] |
| Ba-O Bond Length | 2.76 Å | [4] |
| Density | 6.06 g/cm³ | [4] |
Table 3: Crystallographic Data for Tetragonal Barium Oxide
| Parameter | Value | Reference |
| Crystal System | Tetragonal | [8] |
| Space Group | P4/nmm | [8] |
| Lattice Parameter (a) | 4.759 Å | [8] |
| Lattice Parameter (c) | 3.951 Å | [8] |
Experimental Determination of Crystal Structure
The primary experimental technique for determining the crystal structure and lattice parameters of barium oxide is X-ray Diffraction (XRD).[5][6][13]
X-ray Diffraction (XRD) Protocol
Objective: To determine the crystal structure, lattice parameters, and crystallite size of barium oxide.
Methodology:
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Sample Preparation: A fine powder of the barium oxide sample is prepared to ensure random orientation of the crystallites. For thin films, the film is deposited on a suitable substrate.
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Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
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Data Collection: The sample is mounted in the diffractometer, and the X-ray beam is directed onto it. The detector scans a range of 2θ angles (typically from 10° to 80°) to measure the intensity of the diffracted X-rays at different angles.
-
Data Analysis:
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The resulting XRD pattern (a plot of intensity versus 2θ) shows a series of diffraction peaks.
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The positions (2θ values) of these peaks are used to determine the interplanar spacing (d-spacing) using Bragg's Law: nλ = 2d sin(θ).
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The crystal structure is identified by comparing the experimental diffraction pattern with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS).
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The lattice parameters are calculated from the d-spacings and the Miller indices (hkl) of the diffraction peaks.
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The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation: D = Kλ / (β cos(θ)), where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.
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Visualization of Barium Oxide Crystal Structure
The following diagram illustrates the rock salt crystal structure of barium oxide.
Caption: Rock Salt Crystal Structure of Barium Oxide.
References
- 1. Barium Oxide: Properties, Structure, Formula & Uses Explained [vedantu.com]
- 2. Barium oxide - Wikipedia [en.wikipedia.org]
- 3. Barium Oxide Formula, Structure, Properties, Uses [pw.live]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. chemistryjournal.net [chemistryjournal.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mp-7487: BaO (tetragonal, P4/nmm, 129) [legacy.materialsproject.org]
- 9. Structural and Optical Properties of BaO Nanoparticles Synthesized by Facile Co-precipitation Method | Atlantis Press [atlantis-press.com]
- 10. chalcogen.ro [chalcogen.ro]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 13. makhillpublications.co [makhillpublications.co]
